Methyl 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a quinazoline ring, and a carboxylate group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
This compound has been investigated within the broader category of fluoroquinolone derivatives for its potential in medicinal chemistry, particularly focusing on its synthesis and evaluation against various bacterial strains. The research reflects a continued interest in developing potent antibacterial agents capable of combating resistant strains of bacteria. Studies have synthesized derivatives and assessed their antibacterial potency, providing a foundation for further exploration of their applications in treating infections (Patel & Patel, 2010; Zhang et al., 1991).
Photophysical Properties and Photochemistry
Research into the photophysical properties and photochemistry of fluoroquinolones, including derivatives similar to the compound , has been conducted to understand their behavior under light exposure. Such studies are essential for determining the stability and safety of these compounds when exposed to light, which is crucial for their storage and use as pharmaceuticals. Investigations have delved into the mechanisms of photodegradation, providing insights into how to enhance the stability of these compounds (Cuquerella et al., 2006; Mella et al., 2001).
Antifungal and Anti-inflammatory Activities
Further extensions of research have explored the antifungal and anti-inflammatory potentials of fluoroquinolone derivatives. These studies aim to broaden the therapeutic applications of these compounds beyond their well-known antibacterial properties, investigating their efficacy against fungal infections and their potential in reducing inflammation. This opens up new avenues for the use of fluoroquinolone derivatives in various therapeutic contexts, providing a basis for the development of multifunctional pharmaceutical agents (Zhang et al., 2018; Baba et al., 1998).
Wirkmechanismus
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
Given its irreversible and non-competitive inhibition of ents , it can be inferred that the compound may have a long-lasting effect in the body
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and regulation of adenosine function . By inhibiting the function of ENTs, the compound can potentially affect these cellular processes.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Methyl 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are not fully understood. It is known that similar compounds, such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), have been studied as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . FPMINT, which shares structural similarities with our compound of interest, is a novel inhibitor of ENTs, more selective to ENT2 than to ENT1 .
Cellular Effects
The cellular effects of this compound are not well-documented. Similar compounds have been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This suggests that our compound of interest may also influence cellular function by modulating nucleoside transport.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Similar compounds have been shown to reduce Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . This suggests that our compound of interest may also inhibit ENTs in an irreversible and non-competitive manner .
Eigenschaften
IUPAC Name |
methyl 3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-31-21(30)14-6-7-15-17(12-14)24-22(32)27(20(15)29)13-19(28)26-10-8-25(9-11-26)18-5-3-2-4-16(18)23/h2-7,12H,8-11,13H2,1H3,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEYSSBAZOVIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.